1-(6-Aminopyridin-3-yl)piperidin-3-ol
Description
1-(6-Aminopyridin-3-yl)piperidin-3-ol is a heterocyclic compound with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol . Its CAS registry number is 1509129-83-2, and its structure features a piperidin-3-ol moiety linked to a 6-aminopyridin-3-yl group. The compound's SMILES representation is Nc1nccc(c1)N1CCCC(C1)O, and its InChIKey is WZQJIAWBIXNPQK-UHFFFAOYSA-N .
Properties
IUPAC Name |
1-(6-aminopyridin-3-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-10-4-3-8(6-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKMRESICMIUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154145-37-5 | |
| Record name | 1-(6-aminopyridin-3-yl)piperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminopyridine Group: The aminopyridine group is introduced via a nucleophilic substitution reaction, where a suitable aminopyridine derivative reacts with the piperidine ring.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Aminopyridin-3-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aminopyridine group.
Substitution: The aminopyridine group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated compounds.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-3-ol typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Aminopyridine Group : A nucleophilic substitution reaction introduces the aminopyridine moiety.
- Hydroxylation : The hydroxyl group is added through oxidation reactions using agents like hydrogen peroxide.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- CNS Activity : Research suggests that derivatives may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
- Antimicrobial Effects : Certain derivatives have shown activity against various bacterial strains, indicating potential applications in treating infections.
Biochemical Research
The compound serves as a ligand in biochemical assays, facilitating the study of enzyme activities and interactions. Its ability to form hydrogen bonds with target proteins enhances its utility in drug discovery processes.
Industrial Applications
In industry, this compound is utilized in the production of advanced materials with specific properties. Its chemical stability and reactivity make it suitable for developing new compounds with desired functionalities.
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | PDE10A | <10 | High |
| Derivative A | Cancer Cell Line | 5.0 | Moderate |
| Derivative B | Bacterial Strain | 8.0 | High |
Case Studies and Experimental Data
Multiple studies have evaluated the biological activity of this compound:
- In Vitro Studies : Various derivatives were tested for their ability to inhibit specific enzymes and their effects on cancer cell lines.
- Structure-Activity Relationship (SAR) : Investigations into how structural modifications affect biological activity have provided insights into optimizing this compound for therapeutic use.
Mechanism of Action
The mechanism by which 1-(6-Aminopyridin-3-yl)piperidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminopyridine group can form hydrogen bonds and other interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-(6-Aminopyridin-3-yl)piperidin-3-ol, such as the piperidine ring, hydroxyl group, or aminopyridine substituents. Key differences in structure, properties, and applications are highlighted below.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₀H₁₅N₃O | 1509129-83-2 | 193.25 | 6-Aminopyridine + piperidin-3-ol |
| 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol | C₁₉H₂₃ClN₄O | Not reported | ~370.9 | Chloroquinoline + dual piperidine rings |
| 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol | C₉H₁₃ClN₄O | 1386832-48-9 | 244.68 | Chloropyrimidine + piperidin-3-ol |
| 1-(3-Aminopropyl)-piperidin-3-ol | C₈H₁₈N₂O | 51387-96-3 | 158.24 | Aminopropyl side chain + piperidin-3-ol |
| 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol | C₁₀H₁₇N₃O₂ | MFCD16153267 | 211.26 | Oxadiazole ring + piperidin-3-ol |
Physicochemical Properties
- Lipophilicity: The chloroquinoline derivative (LogP ~3.5 estimated) is more lipophilic than this compound (LogP ~1.2 predicted), impacting membrane permeability .
- Solubility : The hydroxyl group in all compounds enhances aqueous solubility, but the oxadiazole-containing derivative may exhibit lower solubility due to its hydrophobic ethyl group .
- Stability: The chloropyrimidine and oxadiazole derivatives are likely more stable under acidic conditions compared to the aminopyridine-based compound, which may degrade via oxidation .
Biological Activity
1-(6-Aminopyridin-3-yl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 6-aminopyridine moiety. This structural arrangement contributes to its ability to interact with various biological targets. The compound's molecular formula is CHNO, and it has a molecular weight of 205.25 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Ligand Binding : The aminopyridine group can form hydrogen bonds with active sites on target proteins, while the piperidine ring provides structural stability, enhancing binding affinity.
- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways.
Pharmacological Applications
This compound has been investigated for several pharmacological activities:
- CNS Activity : Research indicates that derivatives of this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Effects : Some derivatives have shown activity against various bacterial strains, indicating potential applications in treating infections.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound and its derivatives:
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Data Tables
| Compound | Target | IC (µM) | Selectivity |
|---|---|---|---|
| This compound | PDE10A | <10 | High |
| Derivative A | Cancer Cell Line | 5.0 | Moderate |
| Derivative B | Bacterial Strain | 8.0 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
